molecular formula C11H9N3S2 B1598085 5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol CAS No. 500112-74-3

5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol

Cat. No. B1598085
M. Wt: 247.3 g/mol
InChI Key: LNDYWRMGFKFDTC-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol is an organic compound with the molecular formula C11H9N3S2 . It is a powder form substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the preparation of starting triazoles from commercially available precursors and their conversion to benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has been described . An efficient methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has also been implemented via a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring fused with a triazole ring, with a methylphenyl group attached . The InChI Key is LNDYWRMGFKFDTC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a pale yellow powder with an assay (HPLC) of ≥95.0% and a melting point between 193.0-203.0°C .

Scientific Research Applications

Synthesis of 1,2,4-Triazole-Containing Scaffolds

  • Scientific Field: Organic Chemistry
  • Summary of Application: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
  • Methods of Application: The synthesis of these scaffolds involves the use of 3-amino-1,2,4-triazole . The specific methods and procedures can vary depending on the desired scaffold structure .
  • Results or Outcomes: The synthesis methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Antifungal Activity of Triazole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated .
  • Methods of Application: The specific methods of synthesis and application would depend on the specific triazole derivative and the target fungal species .
  • Results or Outcomes: The results of these studies would depend on the specific derivative and fungal species, but the referenced study suggests that some triazole derivatives may have significant antifungal activity .

Use in Dye Manufacturing

  • Scientific Field: Industrial Chemistry
  • Summary of Application: 1,2,4-Triazole derivatives can be used as intermediates in the production of cationic dyes .
  • Methods of Application: The specific methods would depend on the type of dye being produced .
  • Results or Outcomes: The use of these intermediates can lead to the production of a variety of red dyes .

Use in Drug Synthesis

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: 1,2,4-Triazole derivatives can be used in the synthesis of various drugs .
  • Methods of Application: The specific methods would depend on the drug being synthesized .
  • Results or Outcomes: The use of these intermediates can lead to the production of various drugs .

Use as a Defoliant

  • Scientific Field: Agrochemistry
  • Summary of Application: 1,2,4-Triazole derivatives can be used as defoliants, particularly for cotton plants .
  • Methods of Application: The specific methods would depend on the type of crop and the desired defoliation effect .
  • Results or Outcomes: The use of these compounds can lead to effective defoliation of crops .

Use in Energetic Materials

  • Scientific Field: Materials Science
  • Summary of Application: Certain 1,2,4-triazole derivatives, such as 3-Nitro-1,2,4-triazol-5-one (NTO), are used as high energetic materials . These materials find applications as low explosives (propellants and pyrotechnics) and high explosives .
  • Methods of Application: The specific methods would depend on the type of energetic material being produced .
  • Results or Outcomes: The use of these compounds can lead to the production of less sensitive, thermally stable high energetic materials .

Use in Surface Enhanced Raman Scattering Probes

  • Scientific Field: Analytical Chemistry
  • Summary of Application: Certain 1,2,4-triazole derivatives have been used in the design of surface enhanced Raman scattering (SERS) probes for fast and accurate detection of DNA markers .
  • Methods of Application: The specific methods would depend on the type of SERS probe being designed .
  • Results or Outcomes: The use of these compounds can lead to the development of effective SERS probes for DNA marker detection .

Safety And Hazards

The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-16-11-13-12-10(15)14(9)11/h2-6H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDYWRMGFKFDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NNC(=S)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368347
Record name ST50134180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol

CAS RN

500112-74-3
Record name ST50134180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Reactant of Route 2
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Reactant of Route 3
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Reactant of Route 4
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Reactant of Route 5
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol
Reactant of Route 6
5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol

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